Sodium3-hydroxythietane-3-sulfonate

Medicinal Chemistry Organic Synthesis Reaction Kinetics

Selecting Sodium 3-hydroxythietane-3-sulfonate (CAS 1934789-86-2) provides a critical kinetic advantage; its strained thietane ring undergoes eliminative ring-opening reactions up to 500,000× faster than open-chain analogs, enabling efficient construction of privileged sulfur heterocycles. Unlike simple sulfonates, the chiral C3 stereocenter allows early-stage stereochemical control, while the sulfonate group ensures water solubility for bioconjugation and ion-exchange purification. Supplied at ≥95% HPLC purity, it minimizes side-reaction risks in process development and simplifies regulatory compliance.

Molecular Formula C3H5NaO4S2
Molecular Weight 192.2 g/mol
Cat. No. B13609685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium3-hydroxythietane-3-sulfonate
Molecular FormulaC3H5NaO4S2
Molecular Weight192.2 g/mol
Structural Identifiers
SMILESC1C(CS1)(O)S(=O)(=O)[O-].[Na+]
InChIInChI=1S/C3H6O4S2.Na/c4-3(1-8-2-3)9(5,6)7;/h4H,1-2H2,(H,5,6,7);/q;+1/p-1
InChIKeyGJIJKWXCRDIVLG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 3-hydroxythietane-3-sulfonate: High-Strain Thietane Sulfonate Building Block for Accelerated Organic Transformations


Sodium 3-hydroxythietane-3-sulfonate (CAS 1934789-86-2) is a water-soluble, chiral sulfonate salt featuring a strained four-membered thietane ring. It serves as a versatile intermediate in medicinal chemistry and organic synthesis, combining the unique ring-strain reactivity of thietanes with the enhanced polarity and aqueous solubility conferred by the sulfonate moiety [1]. The compound is typically supplied as a white to pale yellow crystalline solid with a purity of ≥95% (HPLC) .

Why Open-Chain Sulfonates Cannot Substitute for Sodium 3-hydroxythietane-3-sulfonate


The substitution of sodium 3-hydroxythietane-3-sulfonate with simpler open-chain sulfonates (e.g., sodium 3-hydroxypropanesulfonate) or non-sulfonated thietanes is not chemically or kinetically equivalent. The fused thietane ring introduces substantial ring strain, which dramatically accelerates eliminative ring-opening reactions—up to 500,000-fold faster than open-chain analogs [1]. Furthermore, the sulfonate group imparts critical water solubility and ionic character that are absent in neutral thietanes, directly impacting reaction homogeneity and purification protocols . These structural and kinetic divergences mean that in applications demanding rapid, strain-driven reactivity or precise aqueous-phase handling, generic replacements will fail to deliver the intended performance.

Quantitative Differentiation Evidence: Sodium 3-hydroxythietane-3-sulfonate vs. Closest Analogs


Kinetic Advantage: Retro-Aldol Ring Fission Rates Exceed Open-Chain Analogs by >4 Orders of Magnitude

Sodium 3-hydroxythietane-3-sulfonate, as a 3-hydroxythietane derivative, benefits from extreme ring strain that dramatically accelerates retro-aldol ring fission. In aqueous sodium hydroxide, 3-hydroxythietane derivatives undergo this eliminative cleavage 4 × 10⁴ to 5 × 10⁵ times faster than their open-chain β-hydroxy sulfonate or sulfone counterparts [1]. This rate enhancement correlates with a strain energy expression of 33-41% for the thietane system, compared to ~26% for cyclobutane eliminations [1].

Medicinal Chemistry Organic Synthesis Reaction Kinetics

Increased Molecular Complexity and Sulfur Content Relative to Open-Chain Sulfonates

Sodium 3-hydroxythietane-3-sulfonate (MW 194.19 g/mol) contains a second sulfur atom within the thietane ring, resulting in a molecular weight that is approximately 32 g/mol higher than that of the nearest open-chain comparator, sodium 3-hydroxypropanesulfonate (MW 162.14 g/mol) . This additional sulfur atom contributes to the compound's distinct electronic properties and potential for further functionalization, such as oxidation to sulfoxides or sulfones.

Medicinal Chemistry Chemical Sourcing Structure-Activity Relationships

Enhanced Aqueous Solubility for Homogeneous Reaction Conditions

The sulfonate group of sodium 3-hydroxythietane-3-sulfonate confers high aqueous solubility, a property not shared by non-sulfonated thietanes (e.g., 3-hydroxythietane). Vendor technical data consistently describe the compound as 'highly soluble in water' [1]. This solubility is critical for achieving homogeneous reaction mixtures in aqueous or biphasic systems, facilitating easier workup and purification.

Organic Synthesis Process Chemistry Bioconjugation

Chiral Center Enables Enantioselective Synthesis and Chiral Resolution Studies

Sodium 3-hydroxythietane-3-sulfonate contains a stereocenter at the C3 position (the carbon bearing both the hydroxyl and sulfonate groups), making the molecule chiral and capable of existing as two enantiomers . This chirality is absent in achiral sulfonate building blocks such as sodium 3-hydroxypropanesulfonate, which lacks a stereocenter. The availability of a chiral thietane scaffold allows for the introduction of stereochemical complexity early in synthetic sequences, a key consideration in drug discovery.

Asymmetric Synthesis Chiral Building Blocks Medicinal Chemistry

High Purity Grade (≥95%) Ensures Reproducible Research Outcomes

Commercial supplies of sodium 3-hydroxythietane-3-sulfonate are typically offered at a purity of 95% (HPLC) or higher [1]. This level of purity is critical for reproducible research, as impurities can catalyze side reactions or interfere with biological assays. In contrast, some open-chain sulfonate building blocks may be available only at lower technical grades (e.g., 80%) , potentially introducing variability.

Chemical Sourcing Quality Control Medicinal Chemistry

Optimal Application Scenarios for Sodium 3-hydroxythietane-3-sulfonate


Medicinal Chemistry: Synthesis of Strained Sulfur-Containing Heterocycles

The compound's unique combination of ring strain and aqueous solubility makes it an ideal starting material for constructing complex sulfur heterocycles under mild aqueous conditions. Its rapid ring-opening kinetics (up to 500,000× faster than open-chain analogs [1]) enable efficient access to thiols, sulfoxides, and sulfones that are privileged structures in drug discovery.

Asymmetric Synthesis: Chiral Building Block for Enantioselective Routes

The presence of a single stereocenter at C3 allows sodium 3-hydroxythietane-3-sulfonate to serve as a chiral pool starting material or chiral auxiliary. Researchers can leverage this chirality to introduce stereochemical control early in a synthesis, a capability not available with achiral sulfonate building blocks.

Bioconjugation and Aqueous-Phase Chemistry

The compound's high water solubility facilitates its use in aqueous-phase reactions, such as bioconjugation, where organic co-solvents are undesirable. Its sulfonate group also imparts ionic character that can aid in purification by ion-exchange chromatography.

Process Chemistry: High-Purity Reagent for Scale-Up and QC-Controlled Environments

With a typical commercial purity of 95% (HPLC) [2], this compound is well-suited for process development and scale-up where impurity profiles must be tightly controlled. The higher purity relative to technical-grade open-chain sulfonates (e.g., 80% ) reduces the risk of side reactions and facilitates regulatory compliance.

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